molecular formula C73H106N14O27S2 B612823 L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) CAS No. 177943-89-4

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI)

Cat. No.: B612823
CAS No.: 177943-89-4
M. Wt: 1675.8 g/mol
InChI Key: YHGBTEQKXYHHPW-TWDDAPNHSA-N
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Description

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) is a DOTA-conjugated peptide used primarily in the field of nuclear medicine. It is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) is particularly valuable for its ability to bind to somatostatin receptors, which are overexpressed in various neuroendocrine tumors. This compound can be labeled with radionuclides for both diagnostic imaging and therapeutic purposes .

Scientific Research Applications

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

The primary targets of Dotatate acetate are somatostatin receptors (SSRs) . SSRs are found with high density in numerous malignancies, including those in the central nervous system (CNS), breast, lung, and lymphatics . The role of SSR agonists in neuroendocrine tumours (NETs) is well established, and massive SSR overexpression is present in several NETs .

Mode of Action

Dotatate acetate is a compound containing tyrosine 3-octreotate, an SSR agonist, and the bifunctional chelator DOTA (tetraxetan) . It can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals for positron emission tomography (PET) imaging or radionuclide therapy . In the form of 177 Lu DOTA-TATE therapy, it targets SSRs and is a form of peptide receptor radionuclide therapy (PRRT) .

Biochemical Pathways

The biochemical pathways affected by Dotatate acetate are primarily related to the signaling pathways of SSRs . By binding to these receptors, Dotatate acetate can influence the downstream effects of these pathways, which are often dysregulated in various types of malignancies .

Pharmacokinetics

The pharmacokinetics of Dotatate acetate involve its absorption, distribution, metabolism, and excretion (ADME). The primary route of elimination is by the renal route . The compound demonstrates high stability, with 97% stability after 2 days incubation in human serum at 37 °C .

Result of Action

The molecular and cellular effects of Dotatate acetate’s action primarily involve the damage to SSR-positive cells and neighboring cells . It is a form of targeted drug delivery . For both tumor models, a significant tumor growth delay and time to experimental endpoint were observed following a single administration of [225Ac]Ac-DOTA-TATE relative to controls .

Action Environment

The action environment of Dotatate acetate can influence its action, efficacy, and stability. Furthermore, the overexpression of SSRs in patients with neuroendocrine neoplasms (NEN) is utilized for both diagnosis and treatment .

Future Directions

There is significant potential for the clinical translation of [225 Ac]Ac-DOTA-TATE for lung neuroendocrine neoplasms . Also, there is a growing interest in the development of targeted alpha-particle therapies (TATs) for the treatment of solid tumors .

Biochemical Analysis

Biochemical Properties

Dotatate acetate plays a crucial role in biochemical reactions, primarily through its interaction with somatostatin receptors. These receptors are a group of G protein-coupled receptors that are widely distributed in various tissues, including the brain, gastrointestinal tract, and pancreas. Dotatate acetate binds with high affinity to somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors . This binding facilitates the internalization of the receptor-ligand complex, leading to the accumulation of the compound within the tumor cells. The interaction between Dotatate acetate and SSTR2 is highly specific, making it an effective tool for targeted imaging and therapy.

Cellular Effects

The effects of Dotatate acetate on various types of cells and cellular processes are profound. In neuroendocrine tumor cells, the binding of Dotatate acetate to SSTR2 triggers a cascade of intracellular events that influence cell function. This includes the modulation of cell signaling pathways, such as the inhibition of adenylate cyclase activity, which reduces cyclic adenosine monophosphate (cAMP) levels . Additionally, Dotatate acetate can affect gene expression by altering the transcriptional activity of genes involved in cell proliferation and apoptosis. These cellular effects contribute to the compound’s ability to inhibit tumor growth and induce cell death in neuroendocrine tumors.

Molecular Mechanism

The molecular mechanism of action of Dotatate acetate involves several key steps. Upon binding to SSTR2, Dotatate acetate is internalized into the cell via receptor-mediated endocytosis . Inside the cell, the compound can exert its effects through various pathways. One of the primary mechanisms is the inhibition of protein kinase A (PKA) activity, which is mediated by the reduction in cAMP levels . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival. Additionally, Dotatate acetate can induce apoptosis through the activation of caspases, a family of proteases that play a central role in the execution of programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dotatate acetate can vary over time. The stability of the compound is a critical factor that influences its efficacy. Dotatate acetate is generally stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that the compound can maintain its activity for several days in vitro, although its potency may decrease over time. In vivo studies have demonstrated that Dotatate acetate can have sustained effects on tumor growth inhibition, with significant reductions in tumor size observed over weeks to months .

Dosage Effects in Animal Models

The effects of Dotatate acetate vary with different dosages in animal models. At lower doses, the compound can effectively target and inhibit tumor growth without causing significant toxicity . At higher doses, Dotatate acetate can induce adverse effects, such as nephrotoxicity, which is characterized by damage to the kidneys . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

Dotatate acetate is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes conjugation reactions that facilitate its excretion . Enzymes such as cytochrome P450 play a role in the metabolism of Dotatate acetate, leading to the formation of various metabolites. These metabolites can have different levels of activity and may contribute to the overall effects of the compound. Additionally, Dotatate acetate can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis.

Transport and Distribution

The transport and distribution of Dotatate acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported via the bloodstream, where it binds to plasma proteins that facilitate its distribution to target tissues . Within cells, Dotatate acetate can be transported to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of the compound are influenced by factors such as receptor expression levels and the presence of binding proteins that interact with Dotatate acetate.

Subcellular Localization

The subcellular localization of Dotatate acetate is a key determinant of its activity and function. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, Dotatate acetate can be localized to the endosomes and lysosomes following internalization, where it can interact with intracellular targets. Additionally, the compound can be transported to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. The precise localization of Dotatate acetate within the cell is critical for its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) involves the conjugation of the peptide octreotate with the bifunctional chelator DOTA. The process typically begins with the solid-phase peptide synthesis (SPPS) of octreotate, followed by the attachment of DOTA. The reaction conditions often include the use of protecting groups to ensure the selective reaction of functional groups. The final product is purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) involves large-scale SPPS, followed by conjugation with DOTA under controlled conditions. The process is optimized for high yield and purity, with rigorous quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) is unique in its high affinity for somatostatin receptors and its versatility in both diagnostic and therapeutic applications. Similar compounds include:

L-Threonine, N-[[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododec-1-yl]acetyl]-D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-, cyclic (2-->7)-disulfide, acetate (salt) (9CI) stands out due to its ability to be labeled with multiple radionuclides, making it highly versatile for various clinical applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dotatate acetate involves the reaction of DOTA-tetra(t-Bu ester) with Tyr3-octreotate in the presence of acetic acid and trifluoroacetic acid.", "Starting Materials": [ "DOTA-tetra(t-Bu ester)", "Tyr3-octreotate", "Acetic acid", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Dissolve DOTA-tetra(t-Bu ester) in acetic acid and trifluoroacetic acid.", "Step 2: Add Tyr3-octreotate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the product by column chromatography using a suitable solvent system.", "Step 4: Acetylate the product using acetic anhydride and pyridine to obtain Dotatate acetate." ] }

CAS No.

177943-89-4

Molecular Formula

C73H106N14O27S2

Molecular Weight

1675.8 g/mol

IUPAC Name

acetic acid;(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C65H90N14O19S2.4C2H4O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;4*1-2(3)4/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);4*1H3,(H,3,4)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;;;;/m1..../s1

InChI Key

YHGBTEQKXYHHPW-TWDDAPNHSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O

sequence

4,7,10-Tricarboxymethyl-1,4,7,10-tetraaza-cyclododecan-1-yl-acetyl-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-OH (disulfide bond)

storage

−20°C

Synonyms

DOTATATE;  DOTA-(Tyr³,Thr⁸)-Octreotide;  DOTA-[Tyr3] Octreotide Acid (Octreotate)

Origin of Product

United States

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